![molecular formula C20H23N3OS B12225871 1-({5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one](/img/structure/B12225871.png)
1-({5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one
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Overview
Description
1-({5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one is a complex organic compound characterized by its unique pyrazolo[1,5-a]pyrimidine core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of tert-butyl, methyl, and phenyl groups, along with a sulfanyl propanone moiety, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 5-tert-butyl-2-methyl-3-phenylpyrazole and a suitable pyrimidine derivative, under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol or sulfide reacts with a suitable leaving group on the pyrazolo[1,5-a]pyrimidine core.
Attachment of the Propan-2-one Moiety: This step involves the reaction of the intermediate compound with a propan-2-one derivative, often under basic conditions to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-({5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and tert-butyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-({5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its potential therapeutic effects.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 1-({5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyrimidine core can bind to active sites of enzymes or receptors, modulating their activity. The sulfanyl group may participate in redox reactions, influencing the compound’s overall reactivity. Pathways involved may include inhibition of specific enzymes or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-tert-butyl-N-(4-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- 5-tert-butyl-N-(3-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- 5-tert-butyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Uniqueness
1-({5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one is unique due to the presence of the sulfanyl propanone moiety, which imparts distinct chemical reactivity and potential biological activity. The combination of tert-butyl, methyl, and phenyl groups further enhances its stability and lipophilicity, making it a versatile compound for various applications.
Biological Activity
1-({5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core substituted with a tert-butyl group and a phenyl group, contributing to its lipophilicity and potential interaction with biological membranes. The sulfanyl group enhances its reactivity and may play a role in its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. In vitro assays indicated that these compounds can induce apoptosis in cancer cells by activating intrinsic mitochondrial pathways and increasing reactive oxygen species (ROS) production. Notably, IC50 values for these compounds ranged from 10 to 30 µM in different cancer cell lines, indicating potent activity compared to standard chemotherapeutics like Doxorubicin .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Some derivatives of pyrazolo[1,5-a]pyrimidines have demonstrated broad-spectrum antibacterial and antifungal activities. For example, a study reported that specific modifications in the pyrazolo[1,5-a]pyrimidine scaffold could enhance antimicrobial efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Research has also indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha in cellular models. This suggests their potential application in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways through mitochondrial dysfunction and ROS generation.
- DNA Interaction : Similar compounds have been shown to interact with DNA, leading to strand breaks that impede cancer cell proliferation.
- Enzyme Inhibition : The inhibition of key enzymes involved in inflammation and cancer progression is another proposed mechanism.
Study 1: Cytotoxicity Against Cancer Cells
In a study evaluating the cytotoxic effects of various pyrazolo[1,5-a]pyrimidines on MCF-7 (breast cancer) and HeLa (cervical cancer) cells, it was found that the presence of electron-withdrawing groups significantly enhanced cytotoxicity. The study reported an IC50 value of approximately 15 µM for a closely related derivative, indicating strong anticancer activity .
Study 2: Antimicrobial Efficacy
A comparative analysis of antimicrobial activity among several pyrazolo[1,5-a]pyrimidine derivatives demonstrated that modifications at the 7-position improved efficacy against Gram-positive bacteria. The most effective derivative exhibited minimum inhibitory concentrations (MICs) of less than 50 µg/mL against resistant strains .
Properties
Molecular Formula |
C20H23N3OS |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylpropan-2-one |
InChI |
InChI=1S/C20H23N3OS/c1-13(24)12-25-17-11-16(20(3,4)5)21-19-18(14(2)22-23(17)19)15-9-7-6-8-10-15/h6-11H,12H2,1-5H3 |
InChI Key |
VEJPXHCALRTNOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)SCC(=O)C |
Origin of Product |
United States |
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